3-Ethyl-2,2-dimethylpentane

Description

Properties

CAS No. |

16747-32-3 |

|---|---|

Molecular Formula |

C9H20 |

Molecular Weight |

128.25 g/mol |

IUPAC Name |

3-ethyl-2,2-dimethylpentane |

InChI |

InChI=1S/C9H20/c1-6-8(7-2)9(3,4)5/h8H,6-7H2,1-5H3 |

InChI Key |

CLZCPQKGOAXOJT-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(C)(C)C |

Canonical SMILES |

CCC(CC)C(C)(C)C |

boiling_point |

133.8 °C |

melting_point |

-99.3 °C |

Other CAS No. |

16747-32-3 |

Synonyms |

3-ethyl-2,2-dimethylpentane |

vapor_pressure |

11.32 mmHg |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-2,2-dimethylpentane

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-2,2-dimethylpentane, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a branched-chain alkane. Its fundamental identifiers are crucial for accurate documentation and procurement.

-

IUPAC Name: this compound[3]

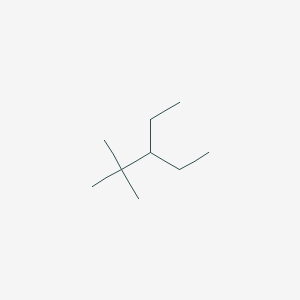

Below is a diagram illustrating the relationship between the compound and its key identifiers.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, application in synthesis, and for theoretical modeling.

| Property | Value | Source |

| Molecular Weight | 128.26 g/mol | [1][6] |

| Monoisotopic Mass | 128.156500638 Da | [7] |

| Boiling Point | 133.84 °C | [1] |

| Melting Point | -99.47 °C | [1] |

| Density | 0.7310 g/cm³ | [1] |

| Refractive Index | 1.4010 | [1] |

| Water Solubility | 3.349 mg/L at 25 °C (estimated) | [8] |

| logP (o/w) | 4.990 (estimated) | [8] |

| Critical Temperature | 302 °C | [6] |

| Critical Pressure | 21.2 atm | [6] |

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and identification of this compound. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound is available and provides a distinct fragmentation pattern for identification.[5]

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum is also available, showing characteristic C-H stretching and bending vibrations for alkanes.[9]

The logical workflow for compound identification using its spectroscopic and physical properties is outlined below.

Experimental Protocols

For the acquisition of spectroscopic data, standard laboratory procedures would be employed:

-

Mass Spectrometry (Electron Ionization):

-

Introduce a dilute solution of the compound in a volatile solvent into the mass spectrometer.

-

Ionize the sample using a standard electron beam (typically 70 eV).

-

Detect the resulting fragments based on their mass-to-charge ratio.

-

-

Infrared Spectroscopy:

-

For a gas-phase spectrum, introduce the vaporized sample into a gas cell.

-

Pass an infrared beam through the sample.

-

Record the absorbance of IR radiation at different wavenumbers.

-

Safety and Handling

While specific GHS classification was not found, as a hydrocarbon, this compound should be handled with the standard precautions for flammable liquids.[8] It is advisable to handle it in a well-ventilated area and wear appropriate personal protective equipment.

Biological Activity

There is no significant information in the public domain to suggest that this compound has any specific biological activity or is involved in any signaling pathways. It is primarily of interest as a hydrocarbon and a component of fuel mixtures.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 16747-32-3 [chemicalbook.com]

- 3. Pentane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

- 4. This compound - Wikidata [wikidata.org]

- 5. Pentane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

- 6. This compound [stenutz.eu]

- 7. This compound | C9H20 | CID 28026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-ethyl-2,2-dimethyl pentane, 16747-32-3 [thegoodscentscompany.com]

- 9. Pentane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,2-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,2-dimethylpentane, a saturated acyclic hydrocarbon, is a structural isomer of nonane. As with other alkanes, its physical properties are dictated by the nature and strength of its intermolecular van der Waals forces. Understanding these properties is fundamental for its application in various research and industrial settings, including its potential use as a solvent, a component in fuel mixtures, or as a reference compound in analytical chemistry. This technical guide provides a comprehensive overview of the key physical properties of this compound, supported by detailed experimental protocols and data presented for clarity and comparative analysis.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources, providing a reliable reference for scientific and technical applications.

| Physical Property | Value | Units |

| Molecular Formula | C9H20 | - |

| Molecular Weight | 128.26 | g/mol |

| Boiling Point | 133.8 - 134 | °C |

| Melting Point | -99 | °C |

| Density | 0.7310 | g/cm³ |

| Refractive Index | 1.4010 | - |

| Vapor Pressure | 11.3 | mmHg @ 25°C (estimated) |

| Solubility in Water | 3.349 | mg/L @ 25°C (estimated) |

Experimental Protocols

The determination of the physical properties of this compound relies on established experimental techniques. The following sections detail the methodologies for measuring key properties.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.

Methodology: Distillation Method

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Temperature Reading: The temperature is monitored as the liquid begins to boil and the vapor rises to the thermometer bulb. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips into the receiving flask.

-

Pressure Correction: The atmospheric pressure is recorded at the time of the experiment. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction is applied to the observed boiling point.

Density Measurement

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a vibrating tube densimeter.

Methodology: Pycnometer Method

-

Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The exact volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

-

Weighing: The pycnometer filled with the sample is weighed.

-

Calculation: The density of this compound is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a valuable tool for identifying and assessing the purity of liquid samples.

Methodology: Abbe Refractometer

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, typically distilled water.

-

Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.

-

Measurement: The prism is closed, and light is passed through the sample. The telescope is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale.

-

Temperature Control: The temperature is maintained at a constant value (typically 20°C) using a circulating water bath, as the refractive index is temperature-dependent.

Logical Relationships of Physical Properties

The physical properties of an alkane like this compound are interconnected and are ultimately determined by its molecular structure. The following diagram illustrates this hierarchical relationship.

This diagram shows that the molecular structure of this compound dictates the nature of its intermolecular forces, which in turn determine its macroscopic physical properties such as boiling point, melting point, density, and refractive index.

3-Ethyl-2,2-dimethylpentane molecular structure and formula

An In-depth Technical Guide to 3-Ethyl-2,2-dimethylpentane: Molecular Structure, Formula, and Properties

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on this branched alkane.

Molecular Structure and Nomenclature

This compound is a saturated hydrocarbon belonging to the alkane class.[1] Its systematic IUPAC name precisely describes its molecular structure. The structure is derived from a parent five-carbon chain, which is indicated by the root name "pentane".[2][3]

The substituents on this pentane (B18724) chain are identified by the prefixes:

-

"dimethyl" : Indicates the presence of two methyl (-CH₃) groups.

-

"ethyl" : Indicates the presence of one ethyl (-CH₂CH₃) group.

The numerical locants "2,2-" and "3-" specify the positions of these substituents along the carbon chain. Therefore, the structure consists of:

-

A pentane backbone.

-

Two methyl groups attached to the second carbon atom (C2).[2]

-

One ethyl group attached to the third carbon atom (C3).[2]

The condensed structural formula is CH₃−C(CH₃)₂−CH(C₂H₅)−CH₂−CH₃.[3]

Chemical Formula and Identifiers

The chemical formula for this compound is C₉H₂₀ .[1][4][5][6] It is an isomer of nonane.

Key chemical identifiers for this compound are listed below:

-

IUPAC Name : this compound[7]

-

Canonical SMILES : CCC(CC)C(C)(C)C[1]

-

InChI : InChI=1S/C9H20/c1-6-8(7-2)9(3,4)5/h8H,6-7H2,1-5H3[1][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀ | [1][4][5][7] |

| Molecular Weight | 128.2551 g/mol | [4][6] |

| Exact Mass | 128.156500638 Da | [7] |

| Melting Point | -99 °C | [8] |

| Boiling Point | 134 °C | [8] |

| Critical Temperature | 302 °C | [8] |

| Critical Pressure | 21.2 atm | [8] |

Experimental Protocols

While specific synthesis protocols for this compound are not detailed in the provided search results, mass spectrometry is a key analytical technique for its characterization.[4][6] The following is a generalized protocol for Electron Ionization Mass Spectrometry (EI-MS), a common method for analyzing volatile organic compounds like alkanes.

Objective: To determine the mass-to-charge ratio (m/z) of the molecule and its fragments to confirm its molecular weight and structural features.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small, pure sample of this compound is introduced into the mass spectrometer's inlet system. Due to its volatility, it is easily vaporized in a low-pressure environment.

-

Ionization: The gaseous molecules pass into the ionization chamber. Here, they are bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the electron beam imparts significant internal energy to the molecular ion, causing it to break apart into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.

-

Acceleration: The positively charged ions (both the molecular ion and the fragment ions) are accelerated by an electric field, ensuring they all have the same kinetic energy.

-

Mass Analysis: The accelerated ions travel through a magnetic or electric field in the mass analyzer. The field deflects the ions based on their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ones.

-

Detection: An electron multiplier or Faraday cup detects the ions. The detector measures the abundance of ions at each m/z value.

-

Data Output: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. For this compound, a peak corresponding to the molecular weight (m/z ≈ 128) would be expected, along with other peaks corresponding to characteristic fragments.

Logical Structure Visualization

The following diagram illustrates the logical workflow for constructing the this compound molecule based on its IUPAC name.

Caption: Logical derivation of the this compound structure from its IUPAC name.

References

- 1. This compound - Wikidata [wikidata.org]

- 2. homework.study.com [homework.study.com]

- 3. Give the structures of the following compounds: i) 3–Ethyl-2,2-dimethylpe.. [askfilo.com]

- 4. Pentane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. Pentane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

- 7. This compound | C9H20 | CID 28026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [stenutz.eu]

A Comprehensive Guide to the Isomers of Nonane (C9H20): IUPAC Nomenclature and Synonyms

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the 35 structural isomers of the alkane nonane (B91170) (C9H20), intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the systematic International Union of Pure and Applied Chemistry (IUPAC) names and known synonyms for each isomer, presented in a clear, tabular format for efficient comparison and reference.

Introduction to Alkane Isomerism

Alkanes are saturated hydrocarbons with the general formula C_n_H_2n+2_. Isomers are molecules that share the same molecular formula but possess different structural arrangements of atoms. For nonane (C9H20), there are 35 distinct structural isomers, each with unique physical and chemical properties. The systematic naming of these isomers is governed by IUPAC nomenclature, which provides a standardized method for unambiguous identification based on molecular structure. While IUPAC names are the standard, some isomers may also be known by common or trivial names.

Data Presentation: IUPAC Names and Synonyms of C9H20 Isomers

The following table summarizes the IUPAC names and available synonyms for all 35 structural isomers of nonane. For many of the more complex branched isomers, a common synonym is not widely used or documented, and the IUPAC name serves as the primary identifier.

| No. | IUPAC Name | Synonyms |

| 1 | n-Nonane | Nonane, Nonyl hydride |

| 2 | 2-Methyloctane | Isononane |

| 3 | 3-Methyloctane | Isononane |

| 4 | 4-Methyloctane | - |

| 5 | 2,2-Dimethylheptane | - |

| 6 | 2,3-Dimethylheptane | - |

| 7 | 2,4-Dimethylheptane | - |

| 8 | 2,5-Dimethylheptane | - |

| 9 | 2,6-Dimethylheptane | - |

| 10 | 3,3-Dimethylheptane | - |

| 11 | 3,4-Dimethylheptane | - |

| 12 | 3,5-Dimethylheptane | - |

| 13 | 4 |

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,2-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of the branched alkane, 3-Ethyl-2,2-dimethylpentane. It includes a summary of its physical properties, detailed experimental protocols for their determination, and an exploration of the structure-property relationships that govern these characteristics in alkanes.

Physicochemical Data of this compound

This compound is a saturated hydrocarbon with the chemical formula C9H20.[1][2] Its physical properties are crucial for its handling, purification, and application in various chemical processes. A summary of its key physical data is presented in the table below.

| Property | Value |

| Boiling Point | 133.84°C to 134°C[1][3] |

| Melting Point | -99.47°C[1] |

| Molar Mass | 128.26 g/mol [1] |

| Density | 0.7310 g/cm³[1] |

| Refractive Index | 1.4010[1] |

Experimental Determination of Physical Properties

Accurate determination of boiling and melting points is fundamental for the identification and purity assessment of chemical compounds. The following sections detail the standard experimental methodologies for these measurements.

Distillation is the most common method for determining the boiling point of a liquid.[3] This technique relies on the principle that a liquid boils when its vapor pressure equals the external pressure.[3]

Experimental Protocol:

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Sample Preparation: The liquid sample (this compound) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

-

Data Recording: The constant temperature observed during the collection of the distillate is recorded as the boiling point of the substance. It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. The capillary method is a widely used technique for this determination.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube, which is sealed at one end. The sample height in the tube should be 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument. The apparatus is designed to heat the sample slowly and uniformly.

-

Heating and Observation: The sample is heated at a controlled rate, typically 1-2°C per minute, as it approaches the melting point. The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded.

-

Melting Range: The recorded temperature range provides the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1°C).

Structure-Property Relationships in Alkanes

The boiling and melting points of alkanes are significantly influenced by their molecular structure. The intermolecular forces, primarily van der Waals forces, are the key determinants of these physical properties.[2][4]

Factors Influencing Boiling and Melting Points:

-

Molecular Size: As the number of carbon atoms in an alkane chain increases, the surface area of the molecule also increases. This leads to stronger van der Waals forces between molecules, resulting in higher boiling and melting points.[2][5]

-

Molecular Branching: Branching in the carbon chain generally leads to a more compact, spherical shape. This reduces the surface area available for intermolecular contact, thereby weakening the van der Waals forces and lowering the boiling point.[4][6]

-

Molecular Symmetry: For melting points, molecular symmetry plays a more critical role. More symmetrical molecules can pack more efficiently into a crystal lattice, leading to stronger intermolecular forces in the solid state and consequently, higher melting points.[1]

The following diagram illustrates the relationship between the structural features of alkanes and their resulting boiling and melting points.

Caption: Factors influencing the boiling and melting points of alkanes.

References

Navigating the Solubility Landscape of 3-Ethyl-2,2-dimethylpentane: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3-Ethyl-2,2-dimethylpentane, a branched alkane, in a range of common laboratory solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require an understanding of the solubility profile of nonpolar compounds. Due to the limited availability of specific experimental data for this compound, this guide integrates established principles of organic chemistry with detailed, practical methodologies for its empirical determination.

Core Principles: Understanding Alkane Solubility

This compound is a nonpolar, branched-chain alkane. Its solubility is primarily governed by the principle of "like dissolves like," which dictates that nonpolar solutes will readily dissolve in nonpolar solvents, while showing limited to no solubility in polar solvents.[1][2] This is due to the nature of intermolecular forces. This compound molecules are held together by weak van der Waals forces. For dissolution to occur, the solvent-solute interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.[3][4]

In the case of polar solvents such as water, the strong hydrogen bonding network between water molecules is not sufficiently disrupted by the weak van der Waals forces that would be formed with the alkane.[3][5] This results in very low solubility. Conversely, in nonpolar solvents like hexane, the intermolecular forces are of a similar type and magnitude, allowing for ready miscibility.[4][6] Solvents with intermediate polarity, such as ethanol (B145695) and acetone, will exhibit partial miscibility, which is influenced by the extent of their nonpolar character.[7][8]

Quantitative Solubility Data

Specific quantitative solubility data for this compound is scarce in publicly available literature. The table below summarizes the available data and provides qualitative estimates based on chemical principles.

| Solvent | Chemical Formula | Polarity | Quantitative Solubility (at 25 °C) | Qualitative Solubility | Citation(s) |

| Water | H₂O | High (Polar, Protic) | ~3.349 mg/L (estimated) | Very Low / Immiscible | [7] |

| Methanol (B129727) | CH₃OH | High (Polar, Protic) | Data not available | Low / Partially Miscible | [9] |

| Ethanol | C₂H₅OH | Medium-High (Polar, Protic) | Data not available | Partially Miscible | [7][10] |

| Acetone | (CH₃)₂CO | Medium (Polar, Aprotic) | Data not available | Partially Miscible | [11] |

| Hexane | C₆H₁₄ | Low (Nonpolar) | Data not available | High / Miscible | [2][12] |

| Dimethyl Sulfoxide (B87167) (DMSO) | (CH₃)₂SO | High (Polar, Aprotic) | Data not available | Low | [13][14][15] |

Experimental Determination of Solubility

Given the lack of extensive published data, experimental determination is crucial for obtaining precise solubility values. The isothermal shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[16][17][18]

Detailed Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps to determine the solubility of liquid this compound in various solvents.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade): Water, Methanol, Ethanol, Acetone, Hexane, DMSO

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Positive displacement micropipettes

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and syringes for standard preparation

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add a volume of the chosen solvent (e.g., 2 mL) to a series of glass vials.

-

Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of a separate, undissolved phase of the alkane.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is recommended, with preliminary studies to confirm that equilibrium is reached (i.e., the concentration in the solvent phase does not change over a longer time period).[19][20]

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature to allow the phases to separate.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the supernatant (the solvent phase) using a micropipette. Be cautious not to disturb the undissolved solute layer.

-

Dilute the collected sample with a known volume of a suitable solvent in a volumetric flask. The dilution factor will depend on the expected solubility.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent used for the experiment.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from GC-FID) against the known concentrations of the standards.

-

Use the calibration curve to determine the concentration of this compound in the experimental sample.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

3. Data Reporting:

-

Report the mean solubility value from at least three replicate experiments for each solvent.

-

Include the standard deviation to indicate the precision of the measurements.

-

Clearly state the temperature at which the solubility was determined.

Visualizing Solubility Concepts

To further elucidate the principles and processes described, the following diagrams are provided.

Solubility Prediction Based on Polarity.

Experimental Workflow for Solubility Determination.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. All about Solubility of Alkanes [unacademy.com]

- 5. chemistry-hydrocarbons-alkanes-solubility [dynamicscience.com.au]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. quora.com [quora.com]

- 9. Sciencemadness Discussion Board - solubility of methanol - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Ethanol - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. oit.edu [oit.edu]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 16. enamine.net [enamine.net]

- 17. scribd.com [scribd.com]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. quora.com [quora.com]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

Spectroscopic Data for 3-Ethyl-2,2-dimethylpentane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data available for 3-Ethyl-2,2-dimethylpentane, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of data, along with detailed experimental protocols and logical workflows.

Mass Spectrometry Data

The mass spectrum of this compound was obtained from the National Institute of Standards and Technology (NIST) database.[1][2] The spectrum was acquired using the electron ionization (EI) method.[1][2]

Table 1: Mass Spectrometry Peak List for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 41 | 100.0 |

| 43 | 95.0 |

| 57 | 85.0 |

| 29 | 80.0 |

| 71 | 75.0 |

| 27 | 70.0 |

| 56 | 65.0 |

| 85 | 50.0 |

| 99 | 10.0 |

| 128 | 5.0 |

Note: The data presented is based on the graphical representation from the NIST database and may be subject to minor variations.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a widely used "hard" ionization technique that produces characteristic fragmentation patterns, serving as a molecular fingerprint.[3]

-

Sample Introduction: The volatile liquid sample, this compound, is introduced into the ion source of the mass spectrometer. This is typically achieved via a gas chromatography (GC) system, which separates the analyte from any impurities.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3] This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The molecular ion, being highly energetic, undergoes fragmentation, breaking into smaller, positively charged ions and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy Data

The gas-phase infrared spectrum of this compound is available from the NIST WebBook.[2] The key absorption bands are characteristic of C-H stretching and bending vibrations in alkanes.

Table 2: Infrared Spectroscopy Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960 - 2850 | C-H Stretch | Alkane (CH₃, CH₂) |

| 1470 - 1450 | C-H Bend (Scissoring) | CH₂ |

| 1380 - 1365 | C-H Bend (Rocking) | CH₃ |

Note: The data is derived from the graphical representation of the gas-phase spectrum on the NIST database.

Experimental Protocol: Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A sample of this compound is vaporized into a gas cell with windows that are transparent to infrared radiation (e.g., KBr or NaCl).

-

Background Spectrum: A background spectrum is collected with the empty gas cell (or filled with a non-absorbing gas like nitrogen) to account for any atmospheric or instrumental interferences.[4]

-

Sample Spectrum: A beam of infrared radiation is passed through the gas cell containing the vaporized sample. The molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

-

Data Acquisition: The transmitted radiation is detected, and a Fourier transform is applied to the signal to generate the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber. For gas-phase spectra, high resolution (e.g., 0.5 cm⁻¹) is often used to resolve the fine rotational-vibrational structure.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While a publicly available, fully assigned NMR spectrum for this compound was not found in a readily tabulated format, predicted chemical shifts can be estimated based on the molecular structure and established principles of NMR spectroscopy for alkanes. Protons on alkyl groups typically resonate in the 0.7 to 1.5 ppm range in ¹H NMR, while carbon atoms in alkanes appear in the 10-40 ppm range in ¹³C NMR.[5]

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (t-butyl) | ~0.9 | Singlet |

| -CH₂- (ethyl) | ~1.2 | Quartet |

| -CH- | ~1.4 | Multiplet |

| -CH₃ (ethyl) | ~0.8 | Triplet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C (quaternary) | ~35-40 |

| -CH- | ~30-35 |

| -CH₂- | ~20-30 |

| -CH₃ (t-butyl) | ~25-30 |

| -CH₃ (ethyl) | ~10-15 |

Note: These are estimated values based on general principles and may differ from experimental data.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard, typically tetramethylsilane (B1202638) (TMS), is added to provide a reference signal at 0 ppm.

-

Instrument Setup: The sample tube is placed in the NMR spectrometer, which contains a powerful superconducting magnet. The instrument is tuned to the appropriate frequency for either ¹H or ¹³C nuclei.

-

Data Acquisition: The sample is subjected to a series of radiofrequency pulses. The nuclei absorb energy and then relax, emitting a signal that is detected by the instrument. For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[6]

-

Data Processing: The detected signal (a free induction decay, FID) is converted into a spectrum (a plot of intensity versus chemical shift) using a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. Pentane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

- 2. Pentane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

- 3. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Alkanes | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis of Branched Nonanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched nonanes, hydrocarbons with the chemical formula C9H20, are compounds of significant interest across various sectors of the chemical industry. Their applications range from serving as high-octane components in gasoline to acting as solvents and key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. The controlled and efficient synthesis of specific branched nonane (B91170) isomers is therefore a critical area of research and development. This technical guide provides a comprehensive literature review of the primary synthetic methodologies for producing branched nonanes, with a focus on detailed experimental protocols, quantitative data, and the underlying chemical principles.

Key Synthetic Strategies

The synthesis of branched nonanes can be broadly categorized into two main approaches: laboratory-scale organic synthesis methods that offer high precision for specific isomers, and industrial-scale processes that are designed for bulk production of branched alkane mixtures. This guide will delve into both, providing detailed insights into the following key strategies:

-

Coupling Reactions: Methods such as the Corey-House, Grignard, and Wurtz reactions allow for the precise construction of carbon-carbon bonds to build the desired branched nonane skeleton.

-

Catalytic Isomerization: This industrial process involves the rearrangement of linear or less-branched alkanes into more highly branched isomers over a catalyst.

-

Alkylation: Another cornerstone of industrial synthesis, this process involves the reaction of smaller alkanes and alkenes to produce larger, highly branched alkanes.

-

Hydrocracking: This method involves the cleavage of larger hydrocarbon chains into smaller, often more branched, alkanes.

Laboratory-Scale Synthesis of Specific Branched Nonane Isomers

For research and development purposes, where specific, pure isomers of branched nonanes are often required, classical organic synthesis reactions provide the necessary control and selectivity.

Corey-House Synthesis

The Corey-House synthesis is a versatile and powerful method for the formation of carbon-carbon bonds, allowing for the coupling of two different alkyl groups to create unsymmetrical alkanes.[1] This makes it particularly well-suited for the targeted synthesis of a wide variety of branched nonanes. The reaction involves the preparation of a lithium dialkylcuprate (Gilman reagent), which then reacts with an alkyl halide.[2][3]

General Reaction Scheme:

-

Formation of Alkyllithium: R-X + 2Li → R-Li + LiX

-

Formation of Gilman Reagent: 2R-Li + CuI → R₂CuLi + LiI

-

Coupling Reaction: R₂CuLi + R'-X → R-R' + R-Cu + LiX

A key advantage of the Corey-House synthesis is that it generally provides good yields and is compatible with a wide range of primary and some secondary alkyl halides.[4] However, tertiary alkyl halides are generally not suitable for this reaction.[3]

Logical Relationship of Corey-House Synthesis

Caption: Corey-House synthesis workflow for branched alkanes.

Experimental Protocol: Synthesis of 2,3-Dimethylheptane (B1293410)

Proposed Reactants for the Synthesis of Various Branched Nonanes via Corey-House Synthesis

| Target Branched Nonane | Gilman Reagent (R₂CuLi) | Alkyl Halide (R'-X) |

| 2-Methyloctane | Lithium di(n-hexyl)cuprate | Methyl iodide |

| 3-Methyloctane | Lithium di(n-pentyl)cuprate | 2-Bromobutane |

| 4-Methyloctane | Lithium di(n-butyl)cuprate | 2-Bromopentane |

| 3,4-Dimethylheptane | Lithium di(sec-butyl)cuprate | 2-Bromopentane |

Grignard Reaction

Grignard reactions are another fundamental tool in organic synthesis for the formation of carbon-carbon bonds.[5] They involve the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, such as an aldehyde, ketone, or ester.[6] For the synthesis of branched alkanes, a common strategy involves the reaction of a Grignard reagent with a carbonyl compound to form an alcohol, which is then deoxygenated.

General Reaction Scheme:

-

Formation of Grignard Reagent: R-X + Mg → R-MgX

-

Reaction with Carbonyl: R-MgX + R'COR'' → RR'R''C-OMgX

-

Hydrolysis and Deoxygenation: RR'R''C-OMgX + H₂O → RR'R''C-OH → Branched Alkane

Experimental Workflow for Grignard-based Alkane Synthesis

Caption: General workflow for synthesizing branched alkanes using a Grignard reaction.

Experimental Protocol: Synthesis of a Branched Nonanol (Precursor to a Nonane)

A detailed protocol for the synthesis of a specific branched nonane via a Grignard reaction is not fully available in the reviewed literature. However, a general procedure for the formation of a Grignard reagent and its subsequent reaction with a carbonyl compound can be outlined.[7][8]

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried to exclude moisture.

-

Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of the alkyl halide in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to the magnesium.

-

The reaction is typically initiated with gentle heating or the addition of a small crystal of iodine.

-

Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.

-

-

Reaction with a Carbonyl Compound:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of the aldehyde or ketone in anhydrous ether is added dropwise to the stirred Grignard solution.

-

The reaction mixture is stirred for a specified period, then quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute acid.

-

The organic layer is separated, washed, dried, and the solvent is removed to yield the crude alcohol.

-

-

Purification and Characterization:

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[12] While it is a classic method for forming alkanes, it has significant limitations.[13][14][15][16]

General Reaction Scheme:

2R-X + 2Na → R-R + 2NaX

Limitations of the Wurtz Reaction:

-

Symmetrical Alkanes: The reaction is most effective for the synthesis of symmetrical alkanes (R-R). When two different alkyl halides are used, a mixture of products (R-R, R'-R', and R-R') is formed, which is often difficult to separate.[14][15]

-

Side Reactions: The reaction can be accompanied by elimination reactions, leading to the formation of alkenes, especially with sterically hindered alkyl halides.[14]

-

Methane Synthesis: Methane cannot be synthesized using this method.[15]

-

Tertiary Halides: The reaction is generally not suitable for tertiary alkyl halides.[14]

Due to these limitations, the Wurtz reaction is less commonly used for the targeted synthesis of specific branched nonanes compared to the Corey-House or Grignard reactions.

Industrial-Scale Synthesis of Branched Nonanes

In an industrial context, the goal is often the production of a mixture of branched alkanes with desirable properties, such as a high octane (B31449) number for gasoline. The following processes are central to achieving this.

Catalytic Isomerization of n-Nonane

Hydroisomerization is a key refinery process used to convert linear alkanes into their more valuable branched isomers.[17] This process is typically carried out using bifunctional catalysts that possess both acidic and metallic sites. The most common catalysts are zeolites, such as SAPO-11, loaded with a noble metal like platinum.[17][18]

Reaction Pathway for n-Alkane Isomerization

Caption: Bifunctional mechanism of n-nonane hydroisomerization.

Experimental Conditions and Product Distribution

The distribution of branched nonane isomers is highly dependent on the catalyst and reaction conditions (temperature, pressure, and hydrogen-to-hydrocarbon ratio).

| Catalyst | Temperature (°C) | Pressure (MPa) | n-Nonane Conversion (%) | Isomer Selectivity (%) | Reference |

| Pt/SAPO-11 | 310 | 1.0 | 77 | ~65 | |

| Ni2P/SAPO-11 | 400 | 0.5 | 73 | 90 |

Note: The isomer selectivity refers to the percentage of converted n-nonane that is transformed into branched nonane isomers.

Alkylation of Isobutane (B21531) with Pentenes

Alkylation is a crucial refinery process for producing high-octane gasoline components. It involves the reaction of a low-molecular-weight alkane, typically isobutane, with an alkene, such as a pentene isomer.[19][20][21] The primary products of the alkylation of isobutane with pentenes are trimethylhexanes and dimethylheptanes, which are isomers of nonane.[19]

Typical Reaction:

Isobutane + 1-Pentene → Trimethylhexanes and other C9 isomers

This reaction is typically catalyzed by strong liquid acids like sulfuric acid or hydrofluoric acid.[20]

Product Distribution from Alkylation of Isobutane with 1-Pentene

| Product Isomer | Approximate Yield (%) |

| Trimethylhexanes | Major |

| Dimethylheptanes | Significant |

| Other C9 Isomers | Minor |

Note: The exact product distribution is highly dependent on the specific catalyst, reaction conditions, and the isomer of pentene used.

Hydrocracking

Hydrocracking is a process that combines catalytic cracking and hydrogenation to break down large hydrocarbon molecules into smaller, more valuable products, including branched alkanes. While not a primary method for the direct synthesis of nonanes from smaller precursors, it can be a source of branched nonanes when heavier feedstocks are processed.

Conclusion

The synthesis of branched nonanes can be approached through a variety of methods, each with its own advantages and limitations. For the precise synthesis of specific isomers for research and pharmaceutical applications, laboratory-scale methods like the Corey-House and Grignard reactions are indispensable. For the large-scale production of high-octane fuel components, industrial processes such as catalytic isomerization and alkylation are the methods of choice. The selection of the most appropriate synthetic route will depend on the desired isomer purity, the required scale of production, and economic considerations. Further research into more selective and efficient catalysts for both laboratory and industrial-scale syntheses continues to be an active and important area of chemical science.

References

- 1. byjus.com [byjus.com]

- 2. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 3. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. leah4sci.com [leah4sci.com]

- 6. adichemistry.com [adichemistry.com]

- 7. odp.library.tamu.edu [odp.library.tamu.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 13. Discuss the preparation of alkanes by Wurtz reaction. What is the limitation of the reaction? [doubtnut.com]

- 14. What is Wurtz reaction What are its limitations How class 11 chemistry CBSE [vedantu.com]

- 15. byjus.com [byjus.com]

- 16. A Short Note On Wurtz Reaction [unacademy.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. US10059639B2 - Alkylation of refinery pentenes with isobutane - Google Patents [patents.google.com]

- 20. datapdf.com [datapdf.com]

- 21. WO2018044406A1 - Alkylation of refinery pentenes with isobutane - Google Patents [patents.google.com]

Potential Research Applications of C9H20 Alkanes: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The C9H20 alkane series, comprising 35 constitutional isomers including the linear n-nonane, represents a versatile class of saturated hydrocarbons with significant, though often understated, potential in diverse research applications. While primarily utilized in industry as components of fuels and solvents, their distinct physicochemical properties, governed by their degree of branching, offer unique opportunities in materials science, analytical chemistry, and drug discovery. This technical guide provides an in-depth exploration of these applications, detailing the properties of key nonane (B91170) isomers, outlining experimental protocols for their synthesis and analysis, and visualizing key workflows and relationships to support advanced research and development.

Introduction to C9H20 Alkanes

Alkanes with the molecular formula C9H20, known as nonanes, are colorless, flammable liquids at standard conditions, primarily sourced from the fractional distillation of crude oil.[1] The 35 structural isomers of nonane exhibit a range of physical properties stemming from variations in their carbon skeleton.[2] Increased branching generally leads to a lower boiling point and a higher octane (B31449) rating, a critical factor in fuel science.[3] These structural variations are the basis for their differentiated roles in both industrial and research settings.

The fundamental relationship between the isomeric structures can be visualized as a hierarchical classification based on the length of the principal carbon chain.

Physicochemical Properties of Key Nonane Isomers

The utility of a specific C9H20 isomer in a research context is dictated by its physical properties. Branching reduces the effective surface area of the molecule, which weakens the intermolecular van der Waals forces, resulting in lower boiling points compared to the linear isomer, n-nonane.[4] Density also varies with molecular compactness. A summary of these properties for n-nonane and several of its branched isomers is presented below.

| Isomer | IUPAC Name | CAS Number | Boiling Point (°C) | Density (g/mL at 20°C) |

| n-Nonane | Nonane | 111-84-2 | 150.8 | 0.718 |

| Isononane | 2-Methyloctane | 3221-61-2 | 143.0 | 0.713 |

| - | 3-Methyloctane | 2216-33-3 | 144.0 | 0.721 |

| - | 2,2-Dimethylheptane | 1071-26-7 | 132.0 | 0.724 |

| - | 2,2,4-Trimethylhexane | 16747-26-5 | 126.5 | 0.716 |

| - | 2,2,3,3-Tetramethylpentane | 7154-79-2 | 140.3 | 0.756 |

Data sourced from references[2][5][6][7][8][9][10].

Core Research Applications

The applications of C9H20 alkanes span several key areas of scientific research, driven by their properties as fuels, solvents, and synthetic precursors.

Energy & Fuel Science

The primary industrial use of nonane isomers is as a major component of fuels like gasoline, jet fuel, and kerosene. In a research context, this translates to their use as model compounds for studying combustion chemistry. Highly branched isomers, such as 2,2,4-trimethylhexane, are valued for their high octane ratings, which resist premature ignition (knocking) in internal combustion engines.[3] Research applications include:

-

Combustion Kinetics: Studying the oxidation and pyrolysis of specific isomers to develop detailed chemical kinetic models for improving engine efficiency and reducing pollutant formation.

-

Fuel Formulation: Investigating the blending properties of different nonane isomers to optimize fuel performance characteristics like volatility, energy density, and octane number.

Chemical Synthesis & Solvents

As non-polar, aprotic solvents, C9H20 alkanes are useful in reactions involving non-polar reagents.[4] n-Nonane is particularly common as a solvent and distillation chaser. Their relative inertness makes them suitable media for reactions where the solvent should not participate. Key research uses include:

-

Reaction Media: Serving as a solvent for organometallic reactions, polymerizations, and syntheses of hydrophobic molecules.

-

Chemical Feedstock: All isomers can be used as starting materials in catalytic cracking and reforming processes to produce smaller, more valuable alkenes and alkanes for the synthesis of plastics and other chemicals.[1]

Drug Discovery & Medicinal Chemistry

A highly specialized but promising application lies in the use of complex, bridged nonane structures as rigid scaffolds in drug design. The bicyclo[3.3.1]nonane framework, a structural motif related to C9H20, has been explored as a template for developing new ligands for the estrogen receptor (ER). The rigidity of the bicyclic system helps to lock appended functional groups into specific spatial orientations, which is advantageous for achieving high-affinity and selective binding to biological targets. This approach is valuable for probing receptor binding pockets and developing novel therapeutics.

Materials Science

The application of nonane isomers in materials science is an emerging area. Their defined structures and properties make them suitable for:

-

Porogen Agents: In the synthesis of porous materials, a porogen acts as a template around which a matrix is formed. After formation, the porogen is removed (e.g., by solvent extraction or thermal decomposition), leaving behind a porous structure. The size and shape of the nonane isomer could potentially influence the resulting pore size and morphology.

-

Self-Assembled Monolayers (SAMs): While longer-chain alkanes are more common, studies on the self-assembly of alkanes on surfaces like gold (Au) or graphite (B72142) (HOPG) are fundamental to understanding surface functionalization. Nonanes can be used in model systems to investigate the effects of chain length and branching on monolayer packing and stability.

-

Polymer Synthesis: Nonane isomers can be used as non-polar solvents for the synthesis and processing of polymers, particularly for dissolving non-polar monomers and polymers.

Experimental Protocols

Synthesis of a Branched C9H20 Isomer: Corey-House Synthesis

The Corey-House synthesis is a powerful method for forming carbon-carbon bonds and is particularly useful for creating unsymmetrical alkanes. This protocol outlines the synthesis of 3-methylnonane (B147189) as a representative example.

Methodology:

-

Step 1: Preparation of Alkyllithium Reagent (e.g., n-Hexyllithium)

-

Under an inert atmosphere (e.g., Argon), add lithium metal to anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a condenser and dropping funnel.

-

Slowly add a solution of 1-bromohexane in anhydrous ether to the lithium suspension. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

After the addition is complete, stir the mixture at room temperature until the lithium is consumed.

-

-

Step 2: Formation of the Gilman Reagent (Lithium Dihexylcuprate)

-

In a separate flask under an inert atmosphere, suspend copper(I) iodide (CuI) in anhydrous ether and cool to 0°C.

-

Slowly transfer the prepared n-hexyllithium solution from Step 1 to the CuI suspension via cannula.

-

Allow the mixture to stir at 0°C. The formation of the Gilman reagent, (CH3(CH2)5)2CuLi, is indicated by a color change.

-

-

Step 3: Coupling Reaction

-

To the Gilman reagent at 0°C, slowly add 2-bromopropane.

-

Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Step 4: Workup and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO4).

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to yield pure 3-methyloctane.

-

Analysis of C9H20 Isomers in a Mixture via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for separating and identifying volatile and semi-volatile compounds, making it ideal for analyzing mixtures of alkane isomers, such as in a gasoline sample.

Methodology:

-

1. Sample Preparation:

-

Dilute the hydrocarbon sample (e.g., gasoline) in a volatile solvent such as dichloromethane (B109758) or hexane to a concentration of approximately 100-1000 ppm.[1] A typical dilution would be 10 µL of sample in 10 mL of solvent.

-

Transfer an aliquot of the diluted sample to a 2 mL GC vial and seal with a septum cap.

-

-

2. Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 275°C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a dimethylpolysiloxane stationary phase like DB-1 or HP-5ms) is essential for separating alkanes based on boiling point.

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 200°C. This program should be optimized based on the specific mixture.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 35-300.

-

-

-

3. Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC). Isomers will elute in order of increasing boiling point.

-

Identify peaks by comparing their mass spectra to a reference library (e.g., NIST/Wiley). The fragmentation pattern for alkanes is characteristic, often showing a series of alkyl fragments separated by 14 amu (CH2). The molecular ion (M+) may be weak or absent.

-

Confirm identification by comparing the retention times of peaks in the sample to those of authentic C9H20 isomer standards run under the same conditions.

-

Conclusion

The C9H20 alkane isomers, while ubiquitous in commodity chemical applications, possess a nuanced range of properties that make them valuable tools for scientific research. Their structural diversity allows for systematic studies in fuel science, where branching dictates combustion efficiency. As solvents and synthetic building blocks, their non-polar and inert nature is a key asset. Furthermore, specialized isomers and their derivatives, like the bicyclo[3.3.1]nonane scaffold, are proving to be enabling structures in the rational design of new therapeutics. Future research into their use as molecular templates in materials science may unlock further applications. A thorough understanding of the properties and handling of these fundamental hydrocarbons is essential for professionals seeking to leverage them in advanced research and development projects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Separation of Branched Alkanes Feeds by a Synergistic Action of Zeolite and Metal‐Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. GC/MS Analysis of Benzene in Gasoline [web.pdx.edu]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. US8877822B2 - Porogen compositions, methods of making and uses - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Dawn of a Structural Revolution: An In-depth Technical Guide to the Discovery and History of Saturated Hydrocarbon Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of isomerism—the existence of compounds with the same molecular formula but different structural arrangements and properties—is a cornerstone of modern chemistry, particularly in the realm of drug development where subtle changes in a molecule's architecture can profoundly impact its biological activity. This technical guide delves into the pivotal discoveries and historical milestones that led to our understanding of saturated hydrocarbon isomers, laying the groundwork for the structural theory that underpins contemporary organic chemistry and medicinal chemistry.

The Precursors to Isomerism: Anomalous Observations

The early 19th century was marked by a burgeoning understanding of elemental composition. However, chemists soon encountered perplexing phenomena that challenged the nascent atomic theory.

Wöhler and Liebig's Conundrum: Silver Fulminate (B1208216) and Silver Cyanate (B1221674)

In the 1820s, Justus von Liebig and Friedrich Wöhler, two titans of early organic chemistry, independently studied two distinct silver salts: silver fulminate and silver cyanate.[1][2] Liebig's silver fulminate was a dangerously explosive substance, while Wöhler's silver cyanate was a stable, non-explosive compound.[1][3] To their astonishment, their elemental analyses revealed that both compounds possessed the identical elemental composition: AgCNO.[2][3] This discovery, where two substances with the same atoms exhibited vastly different properties, was a critical early observation of what would later be defined as isomerism.[1]

The Birth of a Concept: Berzelius and "Isomerism"

It was the Swedish chemist Jöns Jacob Berzelius who, in 1831, formally proposed the term "isomerism" (from the Greek "isomeres," meaning "composed of equal parts") to describe this phenomenon.[4] He posited that the different properties of isomers must arise from a different arrangement of the same atoms within the molecule.[4]

The Landmark Experiment: Wöhler's Synthesis of Urea (B33335)

A pivotal moment in the history of chemistry, which also provided a powerful example of isomerism, was Friedrich Wöhler's synthesis of urea in 1828.[5][6] This experiment is often cited as the beginning of the end for the theory of vitalism, which held that organic compounds could only be produced by living organisms.[6]

Experimental Protocol: Wöhler's Synthesis of Urea (1828)

While the detailed, step-by-step protocol from Wöhler's original 1828 publication is not available in a modern format, the essence of the experiment can be described as follows:

Objective: To prepare ammonium (B1175870) cyanate from inorganic starting materials.

Reactants:

-

Silver cyanate (AgCNO)

-

Ammonium chloride (NH₄Cl) or

-

Lead(II) cyanate (Pb(OCN)₂)

General Procedure:

-

A solution of silver cyanate was treated with a solution of ammonium chloride, or lead cyanate was treated with aqueous ammonia.[4][5]

-

The resulting mixture was heated, causing a double displacement reaction to form ammonium cyanate (NH₄OCN) in solution.[5]

-

Upon evaporation of the solvent by heating, the ammonium cyanate rearranged to form crystalline urea ((NH₂)₂CO).[7]

Observation and Significance: Wöhler observed that the white crystals he obtained were identical to urea, a well-known organic compound isolated from urine.[6] He famously wrote to Berzelius, "I must tell you that I can make urea without requiring a kidney of an animal, either man or dog." This synthesis demonstrated that an organic compound could be formed from inorganic starting materials and, crucially, that ammonium cyanate and urea were isomers—both having the molecular formula CH₄N₂O but with different properties.[6]

The Rise of Structural Theory

The concept of isomerism laid the foundation for a more profound understanding of molecular architecture. The mid-19th century witnessed the independent and near-simultaneous development of the theory of chemical structure.

Archibald Scott Couper: The Visionary

In 1858, the Scottish chemist Archibald Scott Couper published a groundbreaking paper, "On a New Chemical Theory," in which he proposed two fundamental ideas:

-

Carbon's Tetravalency: Carbon atoms are tetravalent, meaning they can form four chemical bonds.

-

Carbon-Carbon Bonding: Carbon atoms can link to one another to form chains.[8][9]

Crucially, Couper was the first to use lines to represent bonds between atoms in his structural formulas, a convention that remains central to chemical notation today.[8]

Aleksandr Butlerov: The Architect of "Chemical Structure"

Independently, the Russian chemist Aleksandr Butlerov, between 1857 and 1861, articulated a comprehensive theory of "chemical structure."[10] He asserted that the chemical nature of a molecule is determined not only by its elemental composition but also by the specific arrangement and bonding of its atoms.[6][11] Butlerov's theory provided a robust framework for explaining isomerism. He predicted and later demonstrated the existence of isomers for saturated hydrocarbons, such as the two isomers of butane (B89635) and the three isomers of pentane.[11] In 1866, he successfully synthesized isobutane, providing concrete experimental evidence for his theory.[12]

Quantitative Data: Physical Properties of Saturated Hydrocarbon Isomers

The differences in the physical properties of saturated hydrocarbon isomers are a direct consequence of their different molecular structures. Branching in the carbon chain affects the surface area and the efficiency of intermolecular packing, which in turn influences properties like boiling point, melting point, and density.

Generally, for a given number of carbon atoms, increased branching leads to a lower boiling point due to a smaller surface area and weaker van der Waals forces.[5] Melting points are more complex and are influenced by the molecule's ability to pack into a crystal lattice, with more symmetrical molecules often having higher melting points.[5]

Table 1: Physical Properties of Butane Isomers (C₄H₁₀)

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C, liquid) |

| n-Butane | CH₃CH₂CH₂CH₃ | -0.5[13] | -138.3[13] | 0.573 |

| Isobutane (2-Methylpropane) | CH(CH₃)₃ | -11.7[13] | -159.6[13] | 0.551 |

Table 2: Physical Properties of Pentane Isomers (C₅H₁₂)

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Pentane | CH₃(CH₂)₃CH₃ | 36.1[9] | -129.7[9] | 0.626[9] |

| Isopentane (2-Methylbutane) | CH₃CH(CH₃)CH₂CH₃ | 27.7[1] | -159.9[1] | 0.620 |

| Neopentane (2,2-Dimethylpropane) | C(CH₃)₄ | 9.5[1] | -16.6[1] | 0.613 |

Table 3: Physical Properties of Hexane (B92381) Isomers (C₆H₁₄)

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Hexane | 68.7 | -95.3 | 0.659 |

| 2-Methylpentane | 60.3 | -153.7 | 0.653 |

| 3-Methylpentane | 63.3 | -118 | 0.664 |

| 2,2-Dimethylbutane | 49.7 | -99.9 | 0.649 |

| 2,3-Dimethylbutane | 58.0 | -128.5 | 0.662 |

Table 4: Physical Properties of Heptane Isomers (C₇H₁₆)

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Heptane | 98.4[6] | -90.6[6] | 0.684[6] |

| 2-Methylhexane | 90.0 | -118.3 | 0.679 |

| 3-Methylhexane | 92.0 | -119.5 | 0.687 |

| 2,2-Dimethylpentane | 79.2 | -123.8 | 0.674 |

| 2,3-Dimethylpentane | 89.8 | -135 | 0.695 |

| 2,4-Dimethylpentane | 80.5 | -119.2 | 0.673 |

| 3,3-Dimethylpentane | 86.1 | -134.5 | 0.693 |

| 3-Ethylpentane | 93.5 | -118.6 | 0.698 |

| 2,2,3-Trimethylbutane | 80.9 | -25.0 | 0.690 |

Table 5: Physical Properties of Octane Isomers (C₈H₁₈)

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Octane | 125.7[8] | -56.8[8] | 0.703[8] |

| 2-Methylheptane | 117.6 | -109.0 | 0.698 |

| 3-Methylheptane | 118.9 | -120.5 | 0.706 |

| 4-Methylheptane | 117.7 | -121.2 | 0.704 |

| 2,2-Dimethylhexane | 106.8 | -121.2 | 0.695 |

| 2,3-Dimethylhexane | 115.6 | - | 0.712 |

| 2,4-Dimethylhexane | 109.4 | -118.7 | 0.697 |

| 2,5-Dimethylhexane | 109.1 | -91.3 | 0.694 |

| 3,3-Dimethylhexane | 112.0 | -125.8 | 0.710 |

| 3,4-Dimethylhexane | 117.7 | - | 0.719 |

| 2,2,3-Trimethylpentane | 113.5 | -112.4 | 0.716 |

| 2,2,4-Trimethylpentane | 99.2 | -107.4 | 0.692 |

| 2,3,3-Trimethylpentane | 114.8 | -100.7 | 0.726 |

| 2,3,4-Trimethylpentane | 113.6 | -109.6 | 0.719 |

| 3-Ethyl-2-methylpentane | 115.5 | - | 0.719 |

| 3-Ethyl-3-methylpentane | 118.3 | -92.8 | 0.726 |

| 2,2,3,3-Tetramethylbutane | 106.5 | 100.7 | 0.711 |

Experimental Protocols: Separation and Identification in the 19th Century

The confirmation of the existence of isomers and the study of their properties necessitated the development of methods for their separation and identification.

Fractional Distillation

The primary method for separating liquid hydrocarbon isomers in the 19th century was fractional distillation. This technique exploits the differences in the boiling points of the isomers.

General Experimental Workflow for Fractional Distillation:

-

Heating the Mixture: A mixture of hydrocarbon isomers is heated in a distillation flask.

-

Vaporization: The isomer with the lower boiling point vaporizes more readily.

-

Fractionating Column: The vapor mixture rises through a fractionating column, which provides a large surface area (e.g., packed with glass beads or having indentations) for repeated condensation and vaporization cycles.

-

Enrichment: With each cycle, the vapor becomes progressively enriched in the more volatile component (the isomer with the lower boiling point).

-

Condensation: The vapor that reaches the top of the column, now almost pure in the lower-boiling isomer, passes into a condenser where it is cooled and collected as a liquid distillate.

-

Separation: By carefully controlling the temperature, the different isomers can be collected in separate fractions.

Early Methods of Structural Elucidation

Before the advent of modern spectroscopic techniques, 19th-century chemists relied on a combination of elemental analysis and chemical reactions to deduce the structure of molecules.

-

Combustion Analysis: This technique was used to determine the empirical formula of a hydrocarbon by burning a known mass of the substance and measuring the masses of the resulting carbon dioxide and water.

-

Chemical Degradation: Chemists would subject a molecule to a series of reactions to break it down into smaller, identifiable fragments. By piecing together the structures of these fragments, they could infer the structure of the original molecule.

Visualizing the Historical Development and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key historical developments and a generalized experimental workflow.

Caption: Historical timeline of the discovery of isomerism.

Caption: Generalized 19th-century experimental workflow.

Conclusion

The journey from the initial perplexing observations of Liebig and Wöhler to the sophisticated structural theory of Couper and Butlerov marks a paradigm shift in chemical thinking. The discovery and study of saturated hydrocarbon isomers were instrumental in this revolution, demonstrating unequivocally that the arrangement of atoms, not just their numbers, dictates the properties of a substance. This fundamental principle, born out of meticulous experimentation and brilliant theoretical insights, continues to be the bedrock of modern organic chemistry and is of paramount importance in fields like drug development, where the precise three-dimensional structure of a molecule determines its therapeutic efficacy. The historical narrative of isomerism serves as a powerful reminder of the intricate relationship between empirical observation, theoretical conceptualization, and experimental verification that drives scientific progress.

References

- 1. m.youtube.com [m.youtube.com]

- 2. byjus.com [byjus.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Butane | C4H10 | CID 7843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isobutane | C4H10 | CID 6360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Octane | C8H18 | CID 356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pentane Isomers, Formula & Structure - Lesson | Study.com [study.com]

- 10. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 11. Butane - Wikipedia [en.wikipedia.org]

- 12. uses properties of the 5 constitutional isomers of molecular formula C6H14 structural isomers carbon chain isomers structural formula skeletal formula of alkanes hexane methylpentane dimethylbutane Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 13. grokipedia.com [grokipedia.com]

Material Safety Data Sheet (MSDS): An In-depth Technical Guide to 3-Ethyl-2,2-dimethylpentane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS before handling this chemical.

Chemical Identification and Physical Properties

3-Ethyl-2,2-dimethylpentane is a branched alkane with the molecular formula C9H20.[1][2][3][4] It is important to understand its physical characteristics to ensure safe handling and storage.

| Property | Value | Source |

| CAS Registry Number | 16747-32-3 | [1][2][3][4][5] |

| Molecular Formula | C9H20 | [1][2][3][4] |

| Molecular Weight | 128.26 g/mol | [1][2][3] |

| Boiling Point | 133.84 °C to 134 °C | [2][6] |

| Melting Point | -99 °C to -99.47 °C | [2][6] |

| Density | 0.7310 g/cm³ | [2] |

| Vapor Pressure | 11.3 mmHg @ 25 °C (estimated) | [7] |

| Flash Point | 25.50 °C (78.00 °F) (estimated) | [7] |

| Water Solubility | 3.349 mg/L @ 25 °C (estimated) | [7] |

| Refractive Index | 1.4010 | [2] |

Hazard Identification and Classification

While a specific GHS classification for this compound is not consistently available across all sources, related isomers and similar alkanes are classified as flammable liquids with potential for skin irritation and drowsiness or dizziness upon inhalation.[8][9] Aspiration if swallowed may cause lung damage.[9]

| Hazard Category | Classification | Notes |

| Flammability | Flammable Liquid (Based on isomers) | Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[10][11] |

| Health Hazards | Skin Irritant, May cause drowsiness or dizziness, Aspiration Hazard | Based on data for similar branched alkanes.[8][9] |

| Environmental Hazards | Very toxic to aquatic life with long lasting effects (Based on isomers) | [8][12] |

Handling and Storage

Proper handling and storage procedures are critical to minimize risks associated with this compound.

| Procedure | Recommendation | Source |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[13][14] Use non-sparking tools and take precautionary measures against static discharge.[14][15] Ground and bond containers when transferring material.[15][16] Avoid contact with skin, eyes, and clothing.[14][16] | [13][14][15][16] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15] Keep away from heat, sparks, open flames, and other ignition sources.[11][15][17] Store separately from incompatible materials such as strong oxidizing agents.[10][11][17] | [10][11][14][15][17] |

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent exposure.

| PPE Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors.[13][18] |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact.[13][18] |

| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills and protects from flammability hazards.[13][18] |

| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge. | Necessary when handling outside of a fume hood or in poorly ventilated areas.[13] |

Emergency Procedures